molecular formula C11H12N2O B13639339 1-ethyl-1H-indole-3-carboxamide CAS No. 1087792-26-4

1-ethyl-1H-indole-3-carboxamide

Cat. No.: B13639339
CAS No.: 1087792-26-4
M. Wt: 188.23 g/mol
InChI Key: WCVIUFGHYAXGMS-UHFFFAOYSA-N
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Description

1-ethyl-1H-indole-3-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic organic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it an important target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amino derivatives of this compound.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-ethyl-1H-indole-3-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the carboxamide moiety, which can act as a hydrogen bond donor or acceptor .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    1-ethyl-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the C-2 position.

    1-ethyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-ethyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl group at the N-1 position and the carboxamide group at the C-3 position can result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

1087792-26-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-ethylindole-3-carboxamide

InChI

InChI=1S/C11H12N2O/c1-2-13-7-9(11(12)14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H2,12,14)

InChI Key

WCVIUFGHYAXGMS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)N

Origin of Product

United States

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